2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide
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Overview
Description
2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly as UV stabilizers in various industrial products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide typically involves the condensation of 2H-benzotriazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the ethanehydrazonic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, while the hydrazonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a UV stabilizer in plastics, coatings, and other materials to enhance their durability and longevity.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, affecting enzymatic activity, while the hydrazonic acid group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
Compared to similar compounds, 2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide is unique due to the presence of the 4-fluorophenyl and ethanehydrazonic acid moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6452-48-8 |
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Molecular Formula |
C15H12FN5O |
Molecular Weight |
297.29g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22) |
InChI Key |
LHSQNXGGXZBQNY-RQZCQDPDSA-N |
SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F |
Isomeric SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
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